

Spectroscopic and Mechanistic Analysis of FT-1518: A Technical Guide

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Compound of Interest

Compound Name: FT-1518

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic and mechanistic analysis of **FT-1518**, a novel small molecule inhibitor. The document details the methodologies for nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis, presenting the acquired data in a structured format. Furthermore, it elucidates the proposed mechanism of action of **FT-1518** through its interaction with a key cellular signaling pathway. This guide is intended to serve as a core resource for researchers and professionals involved in the development and characterization of **FT-1518**.

Introduction

FT-1518 is a synthetic organic compound identified as a potent and selective kinase inhibitor. Its unique structural features necessitate a thorough spectroscopic characterization to confirm its identity, purity, and structural integrity. This guide outlines the standard analytical procedures for **FT-1518**, including ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS). Additionally, a proposed mechanism of action is presented, highlighting its inhibitory effect on the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Both ^1H and ^{13}C NMR were employed to characterize **FT-1518**.

A 5 mg sample of **FT-1518** was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The solution was transferred to a 5 mm NMR tube. All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

- ^1H NMR: The proton NMR spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2.05 seconds, and a relaxation delay of 1.0 second. A total of 16 scans were accumulated.
- ^{13}C NMR: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. The spectral width was 240 ppm, with an acquisition time of 1.1 seconds and a relaxation delay of 2.0 seconds. A total of 1024 scans were accumulated.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak of DMSO-d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C .

Table 1: ^1H NMR Data for **FT-1518** in DMSO-d_6 at 500 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.54	s	1H	Ar-H
8.12	d, J = 8.5 Hz	1H	Ar-H
7.98	d, J = 8.5 Hz	1H	Ar-H
7.65	t, J = 7.8 Hz	1H	Ar-H
7.51	t, J = 7.8 Hz	1H	Ar-H
4.15	q, J = 7.2 Hz	2H	-CH ₂ -
2.51	s	3H	Ar-CH ₃
1.25	t, J = 7.2 Hz	3H	-CH ₃

Table 2: ^{13}C NMR Data for **FT-1518** in DMSO- d_6 at 125 MHz

Chemical Shift (ppm)	Assignment
168.4	C=O
155.2	Ar-C
148.9	Ar-C
136.7	Ar-C
130.1	Ar-CH
128.5	Ar-CH
125.3	Ar-CH
122.0	Ar-CH
115.8	Ar-C
61.3	-CH ₂ -
21.2	Ar-CH ₃
14.5	-CH ₃

Mass Spectrometry (MS)

High-resolution mass spectrometry was used to determine the exact mass of **FT-1518** and confirm its elemental composition.

A solution of **FT-1518** (1 mg/mL) in acetonitrile was infused into a Thermo Scientific Q Exactive Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. The instrument was operated with a mass resolution of 70,000. The spray voltage was set to 3.5 kV, and the capillary temperature was 320°C.

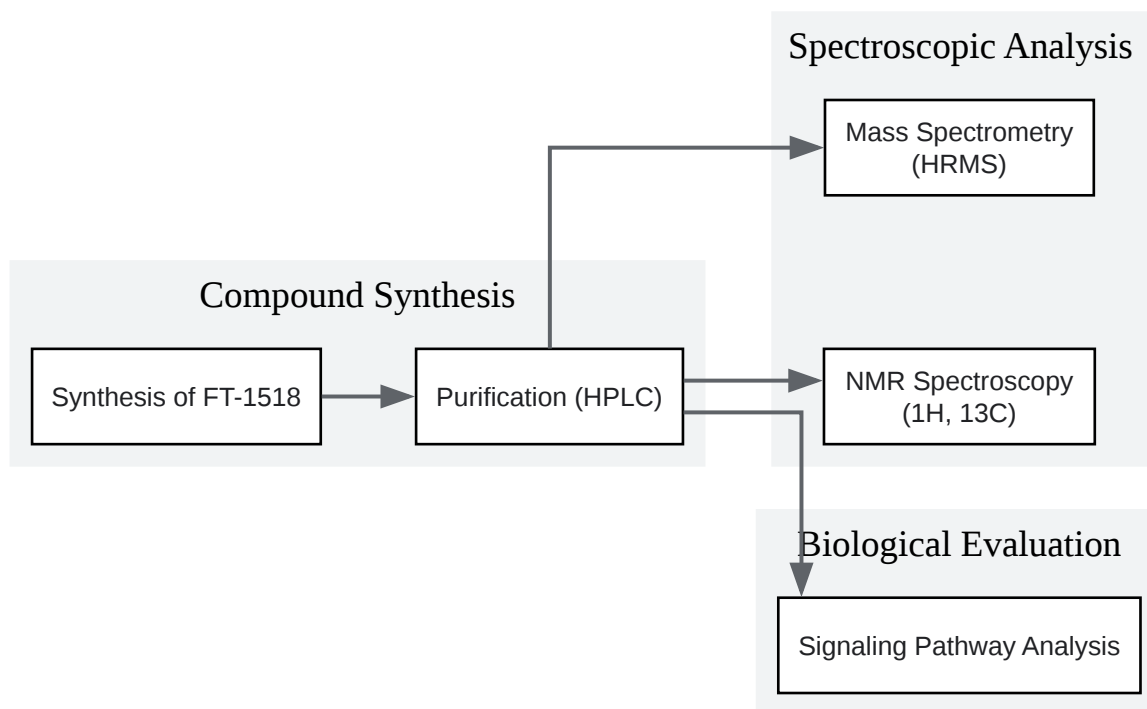
Table 3: High-Resolution Mass Spectrometry Data for **FT-1518**

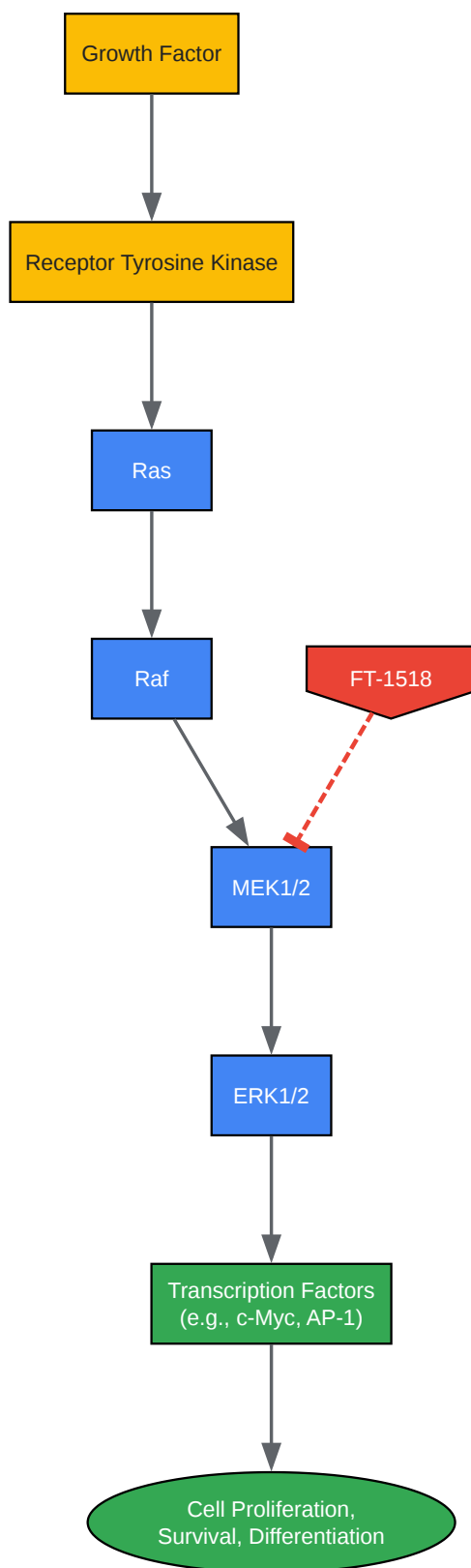
Ion	Calculated m/z	Measured m/z	Mass Error (ppm)
[M+H] ⁺	254.1182	254.1179	-1.2

The measured mass is consistent with the expected molecular formula of C₁₅H₁₅N₁O₃.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of **FT-1518** and the proposed signaling pathway it inhibits.





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